2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route includes the following steps:
Synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This intermediate is prepared by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamide.
S-Alkylation: The triazole-3-thiol is then subjected to S-alkylation using 2-bromo-1-phenylethanone in an alkaline medium to form the corresponding ketone.
Reduction: The ketone is reduced to form the secondary alcohol.
Condensation: The final step involves the condensation of the secondary alcohol with 2,3-dimethoxybenzaldehyde to form the desired compound.
Chemical Reactions Analysis
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole moiety.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: Its biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the target .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
303103-30-2 |
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Molecular Formula |
C25H22BrN5O3S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
KXTGYDFVMBWTFZ-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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